Citric acid-2,4-13C2
Overview
Description
Citric acid-2,4-13C2 is a labeled form of citric acid . The conjugate base of citric acid, citrate, is an intermediate in the Krebs cycle that is formed upon the condensation of oxaloacetate with acetyl CoA . It is also a weak acid with preservative, buffering, and chelating qualities .
Molecular Structure Analysis
The molecular formula of Citric acid-2,4-13C2 is C4(13-C)2H8O7 . Its molecular weight is 194.11 .Chemical Reactions Analysis
Citric acid-2,4-13C2, as a form of citric acid, participates in the Krebs cycle, a series of chemical reactions used by all aerobic organisms to generate energy .Scientific Research Applications
Component of the Krebs Cycle
Citric acid-2,4-13C2 is a labeled form of citric acid, which is a key component of the Krebs cycle . This cycle is a series of reactions that oxidize glucose into carbon dioxide and water, releasing energy .
Food and Beverage Industry
Citric acid is widely used in the food and beverage industry due to its harmless nature and chelating and sequestering properties for metal ions . It’s used as a flavoring agent and a sequestering agent .
Pharmaceutical Industry
In the pharmaceutical industry, citric acid is used to improve the taste of pharmaceuticals such as syrups, solutions, elixirs, etc . It’s also used as an acidulant in mild astringent preparations .
Cosmetic Industry
Citric acid is a regular ingredient for cosmetic pH-adjustment and as a metallic ion chelator in antioxidant systems . It’s used in many sectors including foodstuffs, beverages, pharmaceuticals, nutraceuticals, and cosmetics .
Biopolymer Production
Citric acid is used in biopolymer production . The functionality present in citric acid provides excellent assets in pharmaceutical applications such as cross-linking, release-modifying capacity, interaction with molecules, capping and coating agent, branched polymer nanoconjugates, gas generating agent, etc .
Environmental Protection
Citric acid is used in environmental protection . It’s used as a green crosslinker, release modifier, monomer/branched polymer, capping and coating agent, novel disintegrant, absorption enhancer, etc .
Biomedicine
Citric acid is used in biomedicine . It’s used for multiple novel pharmaceutical and biomedical applications .
Microbial Production
The bioproduction of citric acid uses various microorganisms, but the most commonly employed ones are filamentous fungi such as Aspergillus niger and yeast Yarrowia lipolytica .
Safety And Hazards
properties
IUPAC Name |
2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C(=O)O)C([13CH2]C(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486651 | |
Record name | Citric acid-2,4-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Citric acid-2,4-13C2 | |
CAS RN |
121633-50-9 | |
Record name | Citric acid-2,4-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 121633-50-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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